3-O-Talopyranosylmannopyranoside
Description
3-O-Talopyranosylmannopyranoside (CAS: 123050-23-7, C₁₂H₂₂O₁₁) is a disaccharide derivative in which a talopyranosyl moiety is linked via a β-glycosidic bond to the C-3 hydroxyl group of a mannopyranose unit . This compound is notable for its structural complexity, arising from the axial-equatorial configuration of the talose and mannose residues. It is frequently studied in the context of natural product chemistry, particularly in plant-derived saponins and flavonoid glycosides, where such sugar linkages modulate bioavailability and bioactivity .
Properties
CAS No. |
123050-23-7 |
|---|---|
Molecular Formula |
C12H22O11 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-(hydroxymethyl)-4-[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3-,4-,5+,6-,7+,8+,9+,10+,11+,12-/m1/s1 |
InChI Key |
QIGJYVCQYDKYDW-LNLVSYAUSA-N |
SMILES |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O[C@@H]2[C@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Synonyms |
3-O-alpha-D-talopyranosyl-alpha-D-mannopyranoside 3-O-talopyranosylmannopyranoside 3-O-TPMP |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Structural Features and Glycosidic Linkages
The table below highlights key structural differences between 3-O-Talopyranosylmannopyranoside and related glycosides:
Key Observations:
- Sugar Identity and Linkage Position: The talose-mannose linkage in 3-O-Talopyranosylmannopyranoside is rare compared to more common rhamnose-glucose or rhamnose-arabinose pairs in triterpene saponins . This uniqueness may influence its metabolic stability.
- Biological Relevance: Unlike flavonoid glycosides (e.g., isorhamnetin derivatives), 3-O-Talopyranosylmannopyranoside is primarily associated with triterpene saponins, where sugar moieties enhance solubility and receptor binding .
Bioactivity and Functional Divergence
- 3-O-Talopyranosylmannopyranoside: Limited direct bioactivity data exist, but its structural analogs in saponins exhibit immunomodulatory effects .
- Comparison with Flavonoid Glycosides: Isorhamnetin 3-O-rhamnoglycosides show potent antioxidant activity (IC₅₀ ~10 μM in DPPH assays), attributed to the rhamnose-galactose linkage enhancing radical scavenging . In contrast, talose-containing compounds may prioritize membrane interaction over direct antioxidant effects.
- Triterpene Saponins: Oleanolic acid derivatives with rhamnose-arabinose linkages (e.g., TS1) demonstrate anti-inflammatory activity (IC₅₀ ~5 μM in COX-2 inhibition), suggesting that branching and sugar polarity dictate target specificity .
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